molecular formula C6H6O4 B6183477 (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis CAS No. 149429-50-5

(3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis

Cat. No.: B6183477
CAS No.: 149429-50-5
M. Wt: 142.11 g/mol
InChI Key: NEOVTTNLKPSNCL-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis is a chemical compound with a unique bicyclic structure It is characterized by its two fused furan rings, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by subsequent oxidation and reduction steps to achieve the desired bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies of enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into active sites and modulate biological pathways. Detailed studies of its binding affinity and kinetics provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, cis
  • (3aR,6aS)-hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone

Uniqueness

Compared to similar compounds, (3aR,6aS)-hexahydrofuro[3,4-c]furan-1,3-dione, cis stands out due to its specific bicyclic structure and the resulting chemical properties. Its unique reactivity and potential for functionalization make it a valuable compound in various research and industrial applications.

Properties

CAS No.

149429-50-5

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

(3aR,6aS)-1,3,3a,6a-tetrahydrofuro[3,4-c]furan-4,6-dione

InChI

InChI=1S/C6H6O4/c7-5-3-1-9-2-4(3)6(8)10-5/h3-4H,1-2H2/t3-,4+

InChI Key

NEOVTTNLKPSNCL-ZXZARUISSA-N

Isomeric SMILES

C1[C@@H]2[C@H](CO1)C(=O)OC2=O

Canonical SMILES

C1C2C(CO1)C(=O)OC2=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.